
4-methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, often referred to as MMTDH, is a complex organic compound with a unique structural framework that includes a dihydropyridine ring, methoxy group, and carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of calcium channel modulation and anticancer properties.
Structural Characteristics
The structural formula of MMTDH is as follows:
This compound crystallizes in a monoclinic space group, which influences its biological activity through various interactions with biological targets. The presence of thiophene and pyridine rings enhances its pharmacological profile by facilitating specific interactions.
Calcium Channel Modulation
Research indicates that compounds structurally similar to MMTDH may exhibit calcium channel modulatory effects. Calcium channels play a critical role in various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels can lead to therapeutic effects in cardiovascular diseases and neurological disorders.
Anticancer Properties
MMTDH has shown promising results in preliminary studies regarding its anticancer activity. In vitro assays have demonstrated that derivatives of dihydropyridines can exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazolopyridazine derivatives have been reported to have IC50 values ranging from 6.90 μM to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | MCF-7 | 19.35 |
Thiazolopyridazine 7c | MCF-7 | 14.34 |
Thiazolopyridazine 7s | HCT-116 | 6.90 |
The mechanism by which MMTDH exerts its biological effects involves binding interactions with specific cellular targets. Studies employing molecular docking simulations suggest that the binding modes of compounds like MMTDH involve electrostatic and hydrophobic interactions with target proteins, which may include enzymes or receptors involved in cancer progression or calcium signaling pathways .
Synthesis and Modifications
The synthesis of MMTDH can be achieved through various chemical methodologies that allow for the introduction of different substituents. These modifications are crucial for enhancing biological activity or altering physicochemical properties that affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Synthesis Methods for MMTDH Derivatives
Case Studies
Several studies have investigated the biological activities of compounds similar to MMTDH. For example, a study focusing on thiazolopyridazine derivatives highlighted their significant cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin . These findings underscore the potential of MMTDH and its analogs as candidates for further development in cancer therapy.
特性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-10-15(16(24-2)6-17(21)22)18(23)20-8-12-5-14(9-19-7-12)13-3-4-25-11-13/h3-7,9-11H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQQHKRMULFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。